molecular formula C10H11NO B1292789 3-Ethyl-4-(hydroxymethyl)benzonitrile CAS No. 202522-03-0

3-Ethyl-4-(hydroxymethyl)benzonitrile

Cat. No.: B1292789
CAS No.: 202522-03-0
M. Wt: 161.2 g/mol
InChI Key: WSNJZBSPUZABSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-(hydroxymethyl)benzonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

3-Ethyl-4-(hydroxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of quaternary ammonium salts, which are important in various industrial processes[][1].

Safety and Hazards

3-Ethyl-4-(hydroxymethyl)benzonitrile should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydroxymethylation of Toluene: Toluene reacts with methanol in the presence of a catalyst to form p-tolylmethanol.

    Dehydration Reaction:

    p-Tolylmethanol undergoes a dehydration reaction with ethanol to produce 3-Ethyl-4-(hydroxymethyl)benzonitrile[1][1].

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3)[][1].

Major Products Formed

    Oxidation: 3-Ethyl-4-(carboxymethyl)benzonitrile.

    Reduction: 3-Ethyl-4-(aminomethyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used[][1].

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(hydroxymethyl)benzonitrile
  • 4-(Hydroxymethyl)benzonitrile
  • 3-Ethylbenzonitrile

Properties

IUPAC Name

3-ethyl-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNJZBSPUZABSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648121
Record name 3-Ethyl-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202522-03-0
Record name 3-Ethyl-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-4-(hydroxymethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Ethyl-4-(hydroxymethyl)benzonitrile
Reactant of Route 3
3-Ethyl-4-(hydroxymethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Ethyl-4-(hydroxymethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Ethyl-4-(hydroxymethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Ethyl-4-(hydroxymethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.